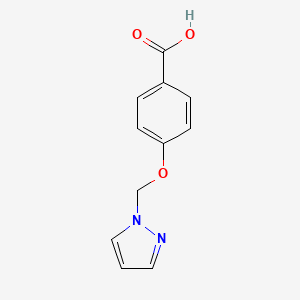

4-(1H-pyrazol-1-ylmethoxy)benzoic acid

Description

Pyrazole (B372694) Heterocycles: Their Prominence in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of pharmacological activities. japsonline.comnih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in the design of new therapeutic agents. nih.gov

The versatility of the pyrazole core allows it to interact with various biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, anticancer, antidepressant, and antiviral agents. japsonline.comnih.gov The significance of this scaffold is underscored by its incorporation into several blockbuster drugs.

Table 1: Examples of Commercially Available Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction / Pulmonary Hypertension | PDE5 Inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |

| Crizotinib | Anticancer | ALK and ROS1 Inhibitor |

| Apixaban | Anticoagulant | Factor Xa Inhibitor |

This table contains a selection of drugs to illustrate the diverse applications of the pyrazole scaffold.

Benzoic Acid Derivatives as Versatile Pharmacophores

Benzoic acid and its derivatives are a class of organic compounds extensively studied for their diverse biological and pharmacological roles. researchgate.net The simple aromatic carboxylic acid structure serves as a versatile building block, or pharmacophore, in the design of new drugs. nsf.gov Its derivatives are known to possess a range of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netresearchgate.net

The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets, such as enzymes and receptors. This functional group can participate in hydrogen bonding and ionic interactions, anchoring the molecule in the active site of a protein. The widespread application of this scaffold is evident in various therapeutic areas. researchgate.net

Table 2: Examples of Marketed Drugs Containing a Benzoic Acid Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Aspirin | Anti-inflammatory, Analgesic, Antipyretic |

| Furosemide | Diuretic |

| Probenecid | Uricosuric Agent |

| Tranilast | Antiallergic |

| Bexarotene | Anticancer |

This table provides examples of drugs featuring the benzoic acid scaffold.

Rationale for Hybridization: The Case of 4-(1H-Pyrazol-1-ylmethoxy)benzoic Acid and Related Analogs

The principle of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced biological activity or a modified selectivity profile. The rationale for designing a molecule like this compound is to synergistically combine the beneficial properties of both the pyrazole and benzoic acid moieties.

Research into pyrazole-benzoic acid hybrids has often focused on developing novel therapeutic agents, particularly in the fields of antimicrobial and anti-inflammatory research. nih.govnih.gov For instance, studies have shown that derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid are potent antibacterial agents, specifically against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species. nih.govmdpi.com These compounds have been investigated as inhibitors of fatty acid biosynthesis, a crucial pathway in bacteria. nih.gov

Similarly, the fusion of pyrazole and other aromatic acid-containing structures has yielded potent anti-inflammatory agents. These hybrids are often designed to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain. nih.govresearchgate.net The combination of a pyrazole ring, known for its presence in COX inhibitors like celecoxib, with a benzoic acid moiety, present in traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, represents a logical strategy to discover new and potentially more effective anti-inflammatory compounds.

The specific structure of this compound, featuring a methoxy (B1213986) linker between the two scaffolds, offers a defined spatial arrangement and flexibility, which can be crucial for optimal interaction with a biological target. The synthesis of a library of such analogs allows for the exploration of structure-activity relationships (SAR), helping to identify the most potent and selective compounds.

Scope of the Academic Research Outline

A comprehensive academic research program focused on this compound and its analogs would typically encompass a multi-stage approach, from initial design and synthesis to detailed biological evaluation. The scope of such research is generally structured to systematically explore the therapeutic potential of these novel chemical entities.

Table 3: Proposed Academic Research Outline

| Research Phase | Key Activities | Objectives |

|---|---|---|

| 1. Design & Synthesis | - In silico design and molecular modeling to predict potential biological activity and ADMET properties. - Chemical synthesis of this compound and a diverse library of analogs with modifications on both the pyrazole and benzoic acid rings. - Structural characterization using techniques like NMR, Mass Spectrometry, and X-ray crystallography. | To generate a series of novel compounds for biological testing and to establish a synthetic route that allows for structural diversification. |

| 2. Biological Screening | - In vitro screening against a panel of relevant biological targets. This could include: - Antimicrobial assays against a range of pathogenic bacteria and fungi. nih.gov - Anticancer assays against various cancer cell lines. nih.gov - Anti-inflammatory assays (e.g., COX-1/COX-2 enzyme inhibition). nih.gov | To identify the primary biological activity of the synthesized compounds and to determine their potency (e.g., MIC, IC₅₀ values). |

| 3. Structure-Activity Relationship (SAR) Studies | - Correlate the structural modifications of the synthesized analogs with their observed biological activity. | To understand how different functional groups and their positions influence potency and selectivity, guiding the design of more effective second-generation compounds. |

| 4. Mechanism of Action (MoA) Studies | - For active compounds, conduct further experiments to elucidate the specific molecular mechanism. This may involve: - Enzyme kinetics. - Gene expression analysis. - Cellular imaging. - Target identification and validation. | To determine precisely how the lead compounds exert their biological effect at the molecular level. |

| 5. Preclinical Development | - Evaluation of lead compounds in animal models of disease (e.g., infection, inflammation). - Preliminary pharmacokinetic and toxicology studies. | To assess the in vivo efficacy and safety profile of the most promising candidates, determining their potential for further drug development. |

This structured approach allows for a thorough investigation of the therapeutic potential of this compound and its derivatives, aligning with the rigorous standards of modern medicinal chemistry research. connectjournals.com Future research would likely focus on optimizing the lead compounds identified through this process to enhance their drug-like properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrazol-1-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)9-2-4-10(5-3-9)16-8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJIRLJNHVPGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 4-(1H-Pyrazol-1-ylmethoxy)benzoic Acid and its Structural Congeners

The construction of the this compound scaffold primarily involves the formation of a C-N bond between the pyrazole (B372694) ring and the benzylic methylene (B1212753) group. This is typically achieved through nucleophilic substitution reactions.

A primary method for synthesizing the core structure of this compound derivatives is the N-alkylation of pyrazole with a suitable electrophile. A notable example is the synthesis of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the ethyl ester of the target compound. nih.gov This reaction involves the coupling of pyrazole with an ethyl 4-(bromomethyl)benzoate (B8499459).

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity. Common bases used for this purpose include potassium carbonate. The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972) being frequently employed. The reaction temperature is often elevated to facilitate the substitution process. nih.gov

A general representation of this key coupling reaction is depicted in the scheme below:

Scheme 1: Synthesis of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product |

| Pyrazole | Ethyl 4-(bromomethyl)benzoate | Potassium carbonate | Acetone | 65 °C, 6 h | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

This table outlines the typical reactants and conditions for the synthesis of the ethyl ester of this compound. nih.gov

Pyrazole itself can be synthesized through various methods, a common one being the condensation of a 1,3-dicarbonyl compound with hydrazine.

The other key precursor, a 4-(halomethyl)benzoic acid ester, can be prepared from 4-methylbenzoic acid. This typically involves two steps: esterification of the carboxylic acid, followed by halogenation of the methyl group. For instance, 4-methylbenzoic acid can be esterified to methyl 4-methylbenzoate, which is then subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield methyl 4-(bromomethyl)benzoate.

Subsequent hydrolysis of the resulting ester, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, under basic or acidic conditions would yield the final product, this compound.

Strategies for Structural Diversification and Derivatization

To explore the structure-activity relationships and to develop new compounds with potentially enhanced properties, the structural diversification of this compound is of significant interest. This can be achieved by modifying the carboxylic acid functionality, functionalizing the pyrazole ring, or altering the linker and the benzoic acid moiety.

The carboxylic acid group of this compound is a prime site for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 4-(1H-pyrazol-1-ylmethoxy)benzoate. The synthesis of pyrazole-containing esters has been reported through various methods. researchgate.netgoogle.comlookchem.com

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, followed by reaction with an amine. A variety of methods for the direct amidation of carboxylic acids have been developed. rsc.orgnih.govdiva-portal.orgresearchgate.net

| Derivative | Reagents | General Conditions |

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux |

| Amide | Amine, Coupling agent (e.g., EDC, DCC) | Room temperature or gentle heating |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reflux |

This interactive table summarizes common methods for modifying the carboxylic acid functionality.

The pyrazole ring itself offers several positions for functionalization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

N-Alkylation/Arylation: While the N1 position of the pyrazole is already substituted in the parent molecule, further functionalization at the other nitrogen atom (N2) is generally not favored due to the existing substitution. However, in related pyrazole systems, N-alkylation is a common modification strategy. nih.govgoogle.comresearchgate.netresearchgate.netsemanticscholar.org

C-Substitution: The carbon atoms of the pyrazole ring (C3, C4, and C5) are susceptible to electrophilic substitution reactions. For instance, nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the ring, providing handles for further derivatization. The synthesis of various functionalized pyrazole derivatives has been extensively studied. mdpi.comnih.govnih.govresearchgate.netnih.gov For example, the synthesis of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid demonstrates the introduction of both a formyl group and a substituted phenyl group onto the pyrazole ring. nih.gov

Modification of the linker connecting the pyrazole and benzoic acid moieties, as well as alterations to the benzoic acid ring itself, can lead to a wide range of structural analogs.

Linker Modification: The methoxy (B1213986) (-O-CH₂-) linker can be altered in several ways. For instance, the length of the alkyl chain can be extended or shortened. The oxygen atom could also be replaced with other heteroatoms, such as sulfur or nitrogen, to create thioether or amine linkages, respectively. The synthesis of oligonucleotide conjugates with a modified N-(methoxy)oxazolidine linker highlights the possibility of tuning the properties of the linker. mdpi.com

Advanced Synthetic Techniques and Yield Optimization

The primary approach to synthesizing this compound involves a two-step process: the N-alkylation of pyrazole with a suitable 4-(halomethyl)benzoate ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. The optimization of this process has been the subject of considerable research, with a focus on improving the yield and purity of the final product.

A foundational method for the synthesis of the precursor, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, involves the reaction of pyrazole with ethyl 4-(bromomethyl)benzoate. In a typical procedure, pyrazole is reacted with ethyl 4-(bromomethyl)benzoate in acetone, using potassium carbonate as a base. This reaction, when heated at 65°C for 6 hours, has been reported to yield the desired ethyl ester at 66.1%.

The subsequent hydrolysis of the ethyl ester to this compound is a standard transformation. This is typically achieved through alkaline hydrolysis, for example, by heating the ester with sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol. Following the reaction, acidification with a strong acid, such as hydrochloric acid, precipitates the carboxylic acid, which can then be isolated by filtration. While specific yields for this hydrolysis step on ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate are not extensively reported in the literature, similar hydrolysis reactions of benzoate (B1203000) esters proceed in high yields, often exceeding 90%.

To improve upon the initial N-alkylation step, researchers have investigated several advanced synthetic techniques aimed at increasing yields, reducing reaction times, and employing more environmentally benign conditions. These include phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC): This technique has emerged as a powerful tool for the N-alkylation of pyrazoles. PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid) through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This method can lead to higher yields and milder reaction conditions compared to conventional methods. For the N-alkylation of pyrazole with benzyl (B1604629) halides, phase-transfer catalysis, particularly under solvent-free conditions, has been shown to be highly effective, often providing excellent yields. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has gained significant traction in organic synthesis due to its ability to dramatically reduce reaction times and often improve yields. dergipark.org.tr Microwave-assisted synthesis of N-alkylpyrazoles has been reported to be highly efficient, with reactions often completing in minutes compared to hours with conventional heating. nih.gov This technique offers a green and efficient alternative for the synthesis of the pyrazole-containing intermediate.

The optimization of the N-alkylation reaction is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the benzyl moiety. The following table summarizes how these variables can influence the yield of the N-alkylation of pyrazole with benzyl halide derivatives, providing a basis for optimizing the synthesis of the precursor to this compound.

| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 4-(bromomethyl)benzoate | K₂CO₃ | Acetone | - | 65 | 6 | 66.1 | |

| Benzyl Chloride | KOH | None | TBAB | 70 | 0.5 | 95 | researchgate.net |

| Benzyl Bromide | NaH | THF | - | 50 | - | >99 | beilstein-journals.org |

| Substituted Benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | - | None | - | MW (420W) | 0.17 | 51-98 | nih.gov |

| 4-Methoxybenzyl trichloroacetimidate | CSA | 1,2-DCE | - | Reflux | 4 | 92 | mdpi.com |

| 4-Chlorobenzyl trichloroacetimidate | CSA | 1,2-DCE | - | Reflux | 4 | 37 | mdpi.com |

Detailed Research Findings:

The data indicates that traditional methods, while effective, may not provide the highest possible yields. The use of phase-transfer catalysis with benzyl chloride in the absence of a solvent and with potassium hydroxide as the base resulted in a remarkable 95% yield in just 30 minutes. researchgate.net This highlights the potential of PTC to significantly enhance the efficiency of the N-alkylation step. Similarly, the use of a strong base like sodium hydride in tetrahydrofuran (B95107) can drive the reaction to near completion. beilstein-journals.org

Microwave-assisted one-pot syntheses of pyrazole derivatives have also shown great promise, with reported yields ranging from 51% to 98% in very short reaction times. nih.gov This approach is particularly attractive for its efficiency and potential for high-throughput synthesis.

Furthermore, the choice of the leaving group on the alkylating agent and the electronic nature of the benzyl ring can have a profound impact on the reaction outcome. For instance, in acid-catalyzed N-alkylation with trichloroacetimidates, an electron-donating group (4-methoxy) on the benzyl ring led to a high yield of 92%, while an electron-withdrawing group (4-chloro) resulted in a significantly lower yield of 37%. mdpi.com This suggests that the reaction mechanism is sensitive to the electronic properties of the substrate.

Biological Activities and Preclinical Investigations

In Vitro Biological Activity Studies

No specific studies detailing the in vitro biological activity of 4-(1H-pyrazol-1-ylmethoxy)benzoic acid were identified.

There is no available data on the antimicrobial efficacy of this compound.

No studies were found that investigated the activity of this compound against Gram-positive bacteria.

No studies were found that investigated the activity of this compound against Gram-negative bacteria.

No studies were found that assessed the antifungal activity of this compound.

No studies were found that evaluated the efficacy of this compound against drug-resistant microbial strains.

No studies were found that investigated the antiproliferative and anticancer potential of this compound.

Antiproliferative and Anticancer Potential

Cytotoxicity against Human Cancer Cell Lines

No studies detailing the cytotoxic effects or IC50 values of this compound against any human cancer cell lines were found in the available literature. Research on other pyrazole-containing molecules has shown cytotoxic potential against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) cancers, but these findings are not specific to the requested compound. nih.govresearchgate.netdergipark.org.trnih.govmdpi.com

Enzyme Inhibition Relevant to Oncogenesis (e.g., Tyrosine Kinases, DPP-IV)

There is no available information on the ability of this compound to inhibit enzymes relevant to oncogenesis.

Tyrosine Kinases: Docking studies and in vitro assays have been performed on various pyrazole (B372694) derivatives to assess their potential as tyrosine kinase inhibitors, but no such data exists for this compound. nih.govmdpi.comnih.gov

DPP-IV: Similarly, while other pyrazole derivatives have been investigated as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), the inhibitory activity of this compound has not been reported. nih.govnih.govmdpi.com

Antioxidant Properties

No specific studies evaluating the antioxidant properties of this compound were identified.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Data from radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests are not available for this compound. While related structures like pyrazole derivatives and benzoic acid compounds have been assessed for these properties, the specific molecule has not been evaluated in published research. nih.govnih.govmdpi.comresearchgate.net

Reducing Power Capabilities

No information regarding the reducing power capabilities of this compound, often determined through assays like the ferric reducing antioxidant power (FRAP) test, could be located. mdpi.com

Other Noteworthy Biological Activities (e.g., Anti-inflammatory, Anticonvulsant)

Publicly available research has not documented other biological activities for this compound.

Anti-inflammatory Activity: Although the pyrazole scaffold is present in some anti-inflammatory drugs and various derivatives have been tested for this activity, no specific anti-inflammatory data for this compound is available. mdpi.comamazonaws.comresearchgate.net

Anticonvulsant Activity: The potential anticonvulsant effects of this compound have not been reported. Studies on other pyrazole-containing compounds have shown activity in animal models of seizures, but this cannot be extrapolated to the specific compound of interest. nih.govnih.govmdpi.comaesnet.org

Preclinical In Vivo Efficacy in Animal Models

No preclinical studies describing the in vivo efficacy of this compound in any animal models for any disease state were found during the literature search. While other novel pyrazole derivatives have undergone in vivo testing for activities such as antibacterial or antileishmanial effects, this specific compound has not been the subject of such published investigations. nih.govnih.govmdpi.com

Mechanisms of Action and Molecular Interactions

Identification of Putative Molecular Targets

For many pyrazole-containing compounds, the mechanism of action involves direct interaction with specific molecular targets such as enzymes or receptors. For instance, certain pyrazole (B372694) derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways. In the context of anticancer activity, related compounds have been suggested to induce apoptosis and cause cell cycle arrest, pointing to molecular targets within these cellular processes. Molecular modeling and docking studies on various pyrazole derivatives have suggested potential interactions with protein kinases and receptor tyrosine kinases, which are crucial in cell signaling and proliferation. However, the specific putative molecular targets for 4-(1H-pyrazol-1-ylmethoxy)benzoic acid have not been definitively identified in the reviewed literature.

Cellular and Subcellular Modulatory Effects (e.g., bacterial membrane disruption)

The cellular and subcellular effects of pyrazole derivatives can be diverse. In the realm of antibacterial research, a plausible mode of action for some pyrazole-based compounds is the permeabilization of the bacterial cell membrane. mdpi.comnih.govdntb.gov.ua This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death. mdpi.comnih.govdntb.gov.ua Studies on related compounds have utilized assays such as flow cytometry and protein leakage to confirm this membrane-disrupting activity. mdpi.comnih.govdntb.gov.ua Additionally, some pyrazole derivatives have been found to be effective against bacterial biofilms, both in inhibiting their formation and eradicating existing biofilms. mdpi.comnih.gov While these findings are significant for the broader class of pyrazole compounds, specific studies detailing the cellular and subcellular modulatory effects of this compound, including its impact on bacterial membranes, are not presently available.

Modulation of Key Biochemical Pathways

The biological activity of pyrazole derivatives is often attributed to their ability to modulate key biochemical pathways. For example, some related compounds have been shown to inhibit the fatty acid biosynthesis (FAB) pathway in bacteria, a critical process for bacterial survival. nih.gov In cancer research, certain pyrazole-based molecules have been observed to interfere with critical signaling pathways that regulate cell growth and survival. While the overarching therapeutic potential of pyrazole compounds is linked to their influence on such pathways, the specific biochemical pathways modulated by this compound have not been elucidated in the available research.

Enzyme Inhibition Kinetics and Binding Dynamics

The study of enzyme inhibition kinetics provides valuable insights into how a compound interacts with its target enzyme. For some pyrazolone (B3327878) derivatives, kinetic studies have identified them as mixed-type inhibitors of enzymes like xanthine (B1682287) oxidase. nuph.edu.uasemanticscholar.org This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. nuph.edu.uasemanticscholar.org Molecular docking and dynamics studies on these derivatives have suggested that interactions such as the formation of salt bridges and hydrogen bonds are crucial for stabilizing the enzyme-inhibitor complex. nuph.edu.uasemanticscholar.org While these studies provide a framework for understanding the enzyme inhibitory potential of pyrazole-containing molecules, specific data on the enzyme inhibition kinetics and binding dynamics of this compound is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Analysis

Correlating Structural Features with Biological Potency

The pyrazole (B372694) ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring can significantly impact the biological activity of the resulting compounds. mdpi.comfrontiersin.org The positions available for substitution on the pyrazole ring (typically C3, C4, and C5) allow for fine-tuning of the molecule's steric, electronic, and hydrophobic properties.

Research on various pyrazole derivatives has demonstrated that the nature and position of substituents are critical for potency and selectivity. For instance, in a series of pyrazole-based kinase inhibitors, the introduction of different substituents on the pyrazole ring led to significant variations in their inhibitory activity. Generally, small, lipophilic groups at the C3 and C5 positions can enhance binding affinity by occupying hydrophobic pockets within the target enzyme's active site. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity.

The electronic properties of the substituents also play a vital role. Electron-donating groups can increase the electron density of the pyrazole ring, potentially enhancing interactions with electron-deficient regions of the target protein. On the other hand, electron-withdrawing groups can modulate the acidity of the pyrazole N-H (if unsubstituted at N1) and influence hydrogen bonding capabilities. frontiersin.org

Table 1: Impact of Pyrazole Ring Substituents on Biological Activity of Analogs

| Compound ID | Substitution on Pyrazole Ring | Observed Effect on Biological Activity |

|---|---|---|

| Analog A | C3-methyl | Increased potency due to favorable hydrophobic interactions. |

| Analog B | C5-phenyl | Enhanced binding affinity through pi-pi stacking interactions. |

| Analog C | C4-bromo | Altered electronic properties, leading to improved selectivity. |

| Analog D | C3,C5-diphenyl | Significant increase in inhibitory activity against meprin α. nih.gov |

| Analog E | C3-cyclopentyl | Maintained similar activity compared to diphenyl substitution. nih.gov |

| Analog F | C3-benzyl | Decrease in inhibitory activity. nih.gov |

Note: The data in this table is illustrative and based on general findings for pyrazole derivatives and specific examples from related studies.

The benzoic acid moiety in 4-(1H-pyrazol-1-ylmethoxy)benzoic acid is a critical component for biological activity, often acting as a key anchoring group that interacts with the target protein through hydrogen bonding or ionic interactions. Modifications to this part of the molecule can have a profound impact on potency and selectivity.

Studies on related compounds, such as 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, have shown that the nature and position of substituents on the phenyl ring are crucial for antibacterial activity. ebi.ac.uk Lipophilic substituents on the aniline (B41778) moiety, for example, have been found to significantly improve antibacterial potency. ebi.ac.uk This suggests that hydrophobic interactions in the region of the binding site that accommodates the benzoic acid moiety are important for activity.

The carboxylic acid group is often a key pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in the active site of an enzyme. Esterification or replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate the acidity and binding mode of the molecule, leading to changes in activity and pharmacokinetic properties. The position of the carboxylic acid group on the phenyl ring is also critical; moving it from the para position to the meta or ortho position would alter the geometry of the interaction with the target, likely affecting binding affinity.

Table 2: Influence of Benzoic Acid Moiety Modifications on Biological Activity

| Compound ID | Modification of Benzoic Acid Moiety | Observed Effect on Biological Activity |

|---|---|---|

| Analog G | Esterification of carboxylic acid | Loss of key hydrogen bonding interaction, decreased activity. |

| Analog H | Replacement of carboxylic acid with tetrazole | Maintained or improved activity due to similar acidic properties. |

| Analog I | Introduction of a fluoro group on the phenyl ring | Increased lipophilicity and potential for halogen bonding, enhancing potency. |

| Analog J | Shifting the carboxylic acid to the meta position | Altered binding geometry, leading to reduced activity. |

Note: The data in this table is illustrative and based on established principles of medicinal chemistry and SAR studies of similar compounds.

While specific studies on modifying the methoxy (B1213986) linker in this compound are not extensively documented, general principles of linker design in medicinal chemistry can be applied. The length of the linker is a key parameter; a longer or shorter linker would alter the distance between the two aromatic rings, which could either improve or disrupt the optimal binding interactions.

The flexibility of the linker is also important. A more flexible linker, such as a longer alkyl chain, might allow the molecule to adopt a wider range of conformations, which could be entropically unfavorable for binding. Conversely, a more rigid linker, such as one containing a double or triple bond, would restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation and improving binding affinity. nih.govnih.govresearchgate.net The ether oxygen of the methoxy linker can also act as a hydrogen bond acceptor, and its replacement with other functionalities, such as an amine or a thioether, could influence the electronic properties and binding interactions of the molecule.

Table 3: Potential Impact of Methoxy Linker Modifications on Biological Activity

| Compound ID | Modification of Methoxy Linker | Predicted Effect on Biological Activity |

|---|---|---|

| Analog K | Replacement with an ethoxy linker | Increased length and flexibility, potentially altering binding mode. |

| Analog L | Replacement with a thioether linker | Altered bond angles and electronic properties, may affect binding. |

| Analog M | Replacement with a rigid linker (e.g., alkyne) | Restricted conformational flexibility, could enhance binding affinity. |

| Analog N | Incorporation of a cyclic structure in the linker | Increased rigidity, leading to a more defined conformation. |

Note: The data in this table is predictive and based on general principles of linker design in drug discovery.

Elucidation of Pharmacophore Models

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole-based inhibitors, pharmacophore models typically include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.govfrontiersin.org

For this compound and its analogs, a plausible pharmacophore model would include:

A hydrogen bond acceptor feature corresponding to one of the nitrogen atoms of the pyrazole ring.

A hydrogen bond donor/acceptor feature from the carboxylic acid group of the benzoic acid moiety.

Two aromatic/hydrophobic regions representing the pyrazole and phenyl rings.

A specific spatial relationship between these features, dictated by the methoxy linker.

The pyrazole ring often acts as a scaffold that correctly orients the other functional groups. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the protein backbone in the hinge region of kinases, for example. nih.gov The benzoic acid moiety, as previously mentioned, can provide a key anchoring point. The phenyl ring itself can engage in hydrophobic or pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

Computational studies, such as molecular docking and 3D-QSAR, are often employed to develop and refine pharmacophore models. These models can then be used to virtually screen for new compounds with potentially improved activity and to guide the design of new analogs with optimized pharmacophoric features. A common pharmacophore for pyrazoloquinazoline-based inhibitors, for example, includes a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature. frontiersin.org

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial for predicting the function and mechanism of action of potential drug candidates.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a biological target. The binding mode refers to the specific orientation and conformation of the ligand within the receptor's binding site. Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

For a molecule like 4-(1H-pyrazol-1-ylmethoxy)benzoic acid , a typical docking study would involve preparing its 3D structure and docking it into the active site of a relevant protein target. For instance, studies on various pyrazole (B372694) derivatives have used software like AutoDock to investigate their binding interactions with targets such as the DNA gyrase of Mycobacterium tuberculosis. researchgate.net The results of such simulations would reveal how the pyrazole ring, the benzoic acid group, and the methoxy (B1213986) linker of the title compound could orient themselves to maximize interactions with the protein's active site.

A key outcome of docking simulations is the identification of specific amino acid residues within the protein's binding site that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In a hypothetical docking of This compound , one might predict that the carboxylic acid group could form hydrogen bonds with polar residues like arginine or lysine. The aromatic pyrazole and benzene (B151609) rings could engage in hydrophobic or pi-pi stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan. Identifying these key residues is vital for understanding the mechanism of action and for designing future analogs with improved potency and selectivity.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule with high accuracy. semanticscholar.org These methods are fundamental to understanding chemical reactivity and predicting spectroscopic properties.

DFT calculations provide detailed information about a molecule's electronic landscape. Key properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). For This compound , an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack or hydrogen bond donation.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. The pyrazole and benzene rings would be major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. The carboxylic acid and aromatic systems would influence this. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| MEP | Maps the electrostatic potential onto the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. |

Spectroscopic Property Prediction and Validation

DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data. This includes predicting vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). By calculating the theoretical vibrational spectrum of This compound , researchers can assign specific molecular vibrations to the peaks observed in an experimental IR spectrum, confirming the compound's structure and functional groups.

Pharmacokinetic and Drug Metabolism Prediction using In Silico Approaches

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational models predict how a drug candidate is likely to behave in the body, helping to identify potential liabilities before committing to expensive experimental studies.

For This compound , various ADMET properties can be predicted based on its chemical structure using established models and software. Key parameters include:

Lipinski's Rule of Five: This rule assesses drug-likeness and the likelihood of oral bioavailability based on properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

Absorption: Prediction of properties like human intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Prediction of the route and rate of elimination from the body.

Computational tools can generate a profile for This compound , providing an early assessment of its potential as a drug candidate.

| Property | Predicted Parameter | Importance |

| Absorption | Oral Bioavailability, Intestinal Absorption | Determines if the compound can be effectively absorbed when taken orally. |

| Distribution | Blood-Brain Barrier Penetration, Plasma Protein Binding | Affects where the compound goes in the body and how much is free to act on its target. |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts how the compound is broken down and its potential for drug-drug interactions. |

| Excretion | Total Clearance | Indicates how quickly the compound is removed from the body. |

| Toxicity | hERG Inhibition, Ames Mutagenicity | Early flags for potential cardiac toxicity or cancer-causing properties. |

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Analogs with Enhanced Efficacy and Selectivity

The rational design of new analogs based on the 4-(1H-pyrazol-1-ylmethoxy)benzoic acid scaffold is a primary avenue for future research. This approach will be guided by a deep understanding of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies will involve systematic modifications of the core structure.

Substitutions on both the pyrazole (B372694) and benzoic acid rings will be explored. For instance, the addition of electron-withdrawing or electron-donating groups to the pyrazole ring could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov Similarly, modifications to the benzoic acid group, such as esterification or amidation, could improve cell permeability and metabolic stability.

Bioisosteric replacement is another critical strategy. Replacing the carboxylic acid group with other acidic functionalities, such as tetrazoles or hydroxamic acids, may lead to improved oral bioavailability and altered target-binding profiles. The methoxy (B1213986) linker itself can be modified; for example, altering its length or rigidity could provide insights into the optimal spatial arrangement required for biological activity.

The following table outlines potential modifications for rational analog design:

| Molecular Scaffold | Modification Strategy | Potential Outcome |

| Pyrazole Ring | Introduction of alkyl, halogen, or nitro groups | Enhanced binding affinity and selectivity |

| Benzoic Acid Moiety | Esterification, amidation, or bioisosteric replacement | Improved pharmacokinetic properties |

| Methoxy Linker | Alteration of length or introduction of conformational constraints | Optimization of spatial orientation for target interaction |

Identification of Novel Biological Targets and Therapeutic Applications

While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific targets of this compound remain to be elucidated. mdpi.commdpi.com Future research should focus on comprehensive biological screening to identify novel targets and expand the therapeutic potential of this compound and its analogs.

High-throughput screening (HTS) of extensive compound libraries against a diverse panel of biological targets, including enzymes, receptors, and ion channels, will be instrumental. This can be complemented by phenotypic screening to identify compounds that induce a desired physiological response in cellular or whole-organism models.

Once initial hits are identified, target deconvolution techniques will be employed to pinpoint the specific molecular targets. Methods such as affinity chromatography, chemical proteomics, and genetic approaches like CRISPR-Cas9 screening can reveal the proteins that interact with the compound. nih.gov The identification of novel targets will open up new avenues for therapeutic applications in areas of unmet medical need. For example, if a derivative shows potent inhibition of a particular kinase, it could be investigated as a potential anti-cancer agent.

Integration of Advanced Experimental and Computational Techniques

The synergy between advanced experimental and computational methods will be crucial for accelerating the drug discovery and development process for this compound derivatives. allsubjectjournal.com

Computational Approaches:

Molecular Docking and Virtual Screening: These techniques will be used to predict the binding modes of newly designed analogs with their putative biological targets, allowing for the prioritization of compounds for synthesis. allsubjectjournal.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can provide a more accurate description of ligand-target interactions, aiding in the rational design of more potent inhibitors.

Pharmacophore Modeling: This will help in identifying the key chemical features required for biological activity, guiding the design of new analogs with improved properties.

ADMET Prediction: In silico models will be used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, reducing the likelihood of late-stage failures. mdpi.com

Advanced Experimental Techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques will provide high-resolution three-dimensional structures of the compound bound to its target protein, offering invaluable insights for structure-based drug design.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical methods will be used to quantitatively characterize the binding affinity and thermodynamics of ligand-target interactions.

The integration of these techniques will create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models.

Potential for Combination Therapies and Drug Repurposing

Exploring the use of this compound derivatives in combination with existing drugs could lead to synergistic therapeutic effects and overcome drug resistance. For instance, if a compound is found to have antibacterial properties, it could be tested in combination with known antibiotics to enhance their efficacy against resistant strains. nih.gov

Drug repurposing, or finding new uses for existing compounds, is another promising avenue. A thorough investigation of the biological activity of this compound and its analogs may reveal unexpected therapeutic applications. For example, a compound initially designed as an anti-inflammatory agent might be found to have neuroprotective properties, opening up possibilities for treating neurodegenerative diseases. nih.gov

The systematic exploration of these future research directions holds the potential to unlock the full therapeutic value of this compound and its derivatives, ultimately contributing to the development of new and effective medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(1H-pyrazol-1-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorophenyl-substituted analogs are prepared by reacting hydrazine derivatives with substituted aldehydes under reflux in ethanol, followed by cyclization using POCl₃ at 120°C . Key parameters include temperature control (65–120°C), solvent selection (ethanol or acetic acid), and purification via recrystallization (e.g., methanol). Yield optimization requires stoichiometric balancing of reagents and monitoring by TLC .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the benzoic acid moiety) .

- ¹H/¹³C NMR : Confirms substituent connectivity (e.g., pyrazole proton resonances at δ 7.5–8.5 ppm; methoxy protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₀N₂O₃: 218.07) .

Q. What in vitro assays are used to evaluate the antimicrobial potential of pyrazole-benzoic acid derivatives?

- Methodology :

- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Assays : Assess bactericidal/fungicidal kinetics under controlled pH and temperature .

- Resistance Profiling : Compares activity against drug-resistant vs. wild-type strains to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do electronic modifications (e.g., fluorination) on the pyrazole ring influence biological activity?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -F) at the pyrazole 3/5 positions via Suzuki coupling or electrophilic substitution .

- Compare MICs and binding affinity (e.g., fluorinated derivatives show 2–4× enhanced activity against methicillin-resistant S. aureus (MRSA)) .

- Computational modeling (e.g., DFT) analyzes electronic effects on molecular docking with bacterial targets like DNA gyrase .

Q. What experimental strategies are used to study cytochrome P450 (CYP) interactions with this compound?

- Methodology :

- UV-Vis Spectroscopy : Monitors spectral shifts (e.g., Soret band at 450 nm for CYP199A4 binding) to calculate binding constants (Kd) .

- HPLC-MS : Identifies oxidative metabolites (e.g., hydroxylation at the pyrazole methyl group) under NADH/O₂-supported conditions .

- Control Experiments : Rule out non-enzymatic oxidation using H₂O₂ (no metabolite formation observed) .

Q. How can SHELX programs improve crystallographic refinement of pyrazole-benzoic acid derivatives?

- Methodology :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces ambiguity in electron density maps .

- SHELXL Refinement : Utilizes least-squares minimization for positional/displacement parameters. Challenges include handling twinned crystals via TWIN/BASF commands .

- Validation : R-factors (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Q. What in vivo models are suitable for assessing hypoglycemic activity of pyrazole-benzoic acid analogs?

- Methodology :

- Oral Glucose Tolerance Test (OGTT) : Administers the compound (50–100 mg/kg) to diabetic rodents and measures blood glucose at 0, 30, 60, and 120 min .

- Mechanistic Studies : Quantify hepatic gluconeogenesis markers (e.g., PEPCK activity) and pancreatic β-cell function (insulin ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.